

Structure-activity relationship (SAR) studies of C25H19BrN4O3 analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	C25H19BrN4O3	
Cat. No.:	B15172528	Get Quote

A comprehensive analysis of the structure-activity relationship (SAR) of indole-based analogs is crucial for the rational design of novel therapeutic agents. This guide provides a comparative overview of the biological activities of a series of **C25H19BrN4O3** analogs, focusing on their potential as targeted therapeutic agents. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Structure-Activity Relationship of Indole Carboxamide Analogs

The core structure of the analogs under consideration is based on a substituted indole carboxamide scaffold. The biological activity of these compounds is significantly influenced by the nature and position of substituents on the indole ring and the N-phenyl group.

Table 1: Biological Activity of Substituted 1H-Indole-2-Carboxamide Analogs as CB1 Receptor Allosteric Modulators

The following table summarizes the in vitro activity of a series of 1H-indole-2-carboxamide analogs as allosteric modulators of the cannabinoid 1 (CB1) receptor. The data is adapted from a study by Nguyen et al.[1][2][3].



Compound ID	R1 (at C5)	R2 (at C3)	R3 (on Phenyl Ring)	IC50 (nM)[1][2] [3]
1	Cl	Н	4-piperidinyl	853
17	Cl	Н	4-diethylamino	483
42	F	Н	4-diethylamino	>10,000
43	F	Ме	4-diethylamino	3,080
44	F	Et	4-diethylamino	2,010
45	Cl	Ме	4-diethylamino	79
46	F	Н	4-piperidinyl	212
47	F	Ме	4-piperidinyl	390
48	F	Et	4-piperidinyl	590
49	Cl	Me	4-piperidinyl	320

Key SAR Observations:

- Substitution at C5 of the Indole Ring: The presence of a chloro or fluoro group at the C5 position generally enhances the modulatory potency at the CB1 receptor[2]. Compound 45, with a chloro group at C5 and a methyl group at C3, was the most potent in this series with an IC50 value of 79 nM[1][2][3].
- Substitution at C3 of the Indole Ring: Short alkyl groups, such as a methyl group, at the C3 position are preferred for higher activity. Larger groups tend to decrease potency[1][2].
- Substitution on the N-Phenyl Ring: A diethylamino group at the 4-position of the phenyl ring resulted in greater potency compared to a piperidinyl group at the same position[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies.

Calcium Mobilization Assay



This assay was used to determine the allosteric modulating activity of the synthesized compounds on the CB1 receptor[1].

- Cell Culture: CHO-K1 cells stably co-expressing the human CB1 receptor and a G-protein-coupled inwardly rectifying potassium (GIRK) channel were used. Cells were maintained in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, 400 μg/mL G418, and 250 μg/mL zeocin.
- Assay Procedure:
 - Cells were seeded into 384-well black-walled, clear-bottom plates.
 - After 24 hours, the cells were loaded with a calcium-sensitive dye (Calcium 5) for 60 minutes at 37 °C.
 - The test compounds were added to the cells and incubated for 15 minutes.
 - The CB1 receptor agonist CP55,940 was then added to stimulate the receptor.
 - Changes in intracellular calcium concentration were measured using a Fluorometric Imaging Plate Reader (FLIPR).
- Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of the agonist response, were calculated from the dose-response curves.

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

General Workflow for Structure-Activity Relationship Studies



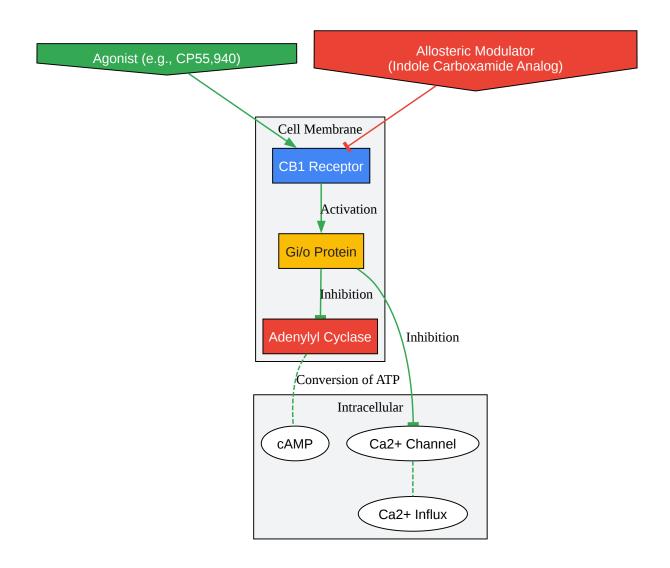


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A generalized workflow for structure-activity relationship (SAR) studies.

Signaling Pathway for CB1 Receptor Modulation





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Simplified signaling pathway of the CB1 receptor and its modulation.



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References

- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators | RTI [rti.org]
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